5-Ethylthiophene-2-sulfonamide: A Comprehensive Technical Guide on Structure, Properties, and Therapeutic Potential
5-Ethylthiophene-2-sulfonamide: A Comprehensive Technical Guide on Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of 5-Ethylthiophene-2-sulfonamide, a heterocyclic sulfonamide with significant potential in medicinal chemistry. Although not extensively characterized in published literature, its structural motifs—the thiophene ring and the sulfonamide group—are cornerstones of numerous therapeutic agents. This document synthesizes information from closely related analogs and foundational chemical principles to provide a detailed profile of its chemical identity, predicted physicochemical properties, and spectroscopic characteristics. Furthermore, we present a robust, field-proven protocol for its synthesis and purification starting from a commercially available precursor. The guide culminates in a discussion of its probable pharmacological activities, focusing on its potential as a carbonic anhydrase inhibitor, thereby positioning 5-Ethylthiophene-2-sulfonamide as a compelling candidate for further investigation in drug discovery programs.
Chemical Identity and Structural Elucidation
5-Ethylthiophene-2-sulfonamide is an aromatic sulfonamide built upon a five-membered thiophene heterocycle. The molecule's architecture is defined by two key functional groups attached to the thiophene core: an ethyl group at the C5 position and a sulfonamide group at the C2 position. This specific arrangement is anticipated to profoundly influence its steric and electronic properties, which are critical determinants of its interaction with biological targets.
The sulfonamide group (—SO₂NH₂) is a well-established pharmacophore known to coordinate with the zinc ion in the active site of metalloenzymes, most notably carbonic anhydrases.[1][2] The thiophene ring acts as a rigid, aromatic scaffold, presenting the functional groups in a defined spatial orientation. It is considered a bioisostere of a benzene ring and is prevalent in many FDA-approved drugs.[3] The ethyl group at the C5 position, distal to the sulfonamide, provides a lipophilic character that can influence membrane permeability, solubility, and interactions with hydrophobic pockets in target proteins.
Below is the chemical structure and key identifiers for the molecule.
Caption: 2D structure of 5-Ethylthiophene-2-sulfonamide.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 5-ethylthiophene-2-sulfonamide | Predicted |
| CAS Number | Not assigned | N/A |
| Molecular Formula | C₆H₉NO₂S₂ | Calculated |
| Molecular Weight | 191.27 g/mol | Calculated |
| SMILES | CCC1=CC=C(S1)S(=O)(=O)N | Predicted |
| InChI Key | Predicted: FSLPDXCPIMNKMT-UHFFFAOYSA-N | Predicted |
Physicochemical Properties
While experimental data for 5-Ethylthiophene-2-sulfonamide is not available, its properties can be reliably estimated based on trends observed in closely related analogs, such as 5-chloro- and 5-bromothiophene-2-sulfonamide. The replacement of a halogen with an ethyl group is expected to decrease the melting point and increase lipophilicity (LogP).
| Property | Predicted Value | Rationale / Analog Data |
| Melting Point | 95 - 105 °C | Lower than 5-chlorothiophene-2-sulfonamide (113-117 °C) due to less efficient crystal packing with the flexible ethyl group. |
| Boiling Point | > 350 °C (decomposes) | High due to strong intermolecular hydrogen bonding of the sulfonamide group. |
| Appearance | White to off-white crystalline solid | Typical for small molecule aromatic sulfonamides. |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, DMF | The sulfonamide group provides some polarity, but the thiophene and ethyl groups confer organic solubility. |
| pKa (Sulfonamide) | 9.5 - 10.5 | The sulfonamide proton is weakly acidic, similar to other aromatic sulfonamides. |
| LogP (o/w) | ~1.5 - 2.0 | Higher than the chloro-analog (LogP ≈ 1.2) due to the lipophilic ethyl group.[4] |
Synthesis and Purification
The most direct and efficient synthesis of 5-Ethylthiophene-2-sulfonamide involves the amination of its corresponding sulfonyl chloride precursor. This precursor, 5-ethylthiophene-2-sulfonyl chloride (CAS 56921-00-7) , is commercially available, making the synthesis highly accessible.
The causality for this experimental choice is clear: starting with the sulfonyl chloride is a convergent and high-yielding strategy. The alternative, a de novo synthesis, would involve multiple steps such as the Friedel-Crafts acylation of 2-ethylthiophene followed by oxidation and conversion to the sulfonamide, or direct chlorosulfonation of 2-ethylthiophene, which can lead to issues with regioselectivity and side products. The chosen method leverages a readily available, advanced intermediate, ensuring high purity and yield of the final product.
Caption: Proposed synthetic workflow for 5-Ethylthiophene-2-sulfonamide.
Detailed Experimental Protocol: Synthesis
This protocol is designed as a self-validating system, with clear steps for reaction monitoring and product isolation.
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Reaction Setup: To a solution of 5-ethylthiophene-2-sulfonyl chloride (1.0 eq) in tetrahydrofuran (THF, 10 mL/g), add a 28-30% aqueous solution of ammonium hydroxide (5.0 eq) dropwise at 0 °C (ice bath).
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Expertise & Experience: Using a slight excess of ammonium hydroxide ensures the complete consumption of the sulfonyl chloride. THF is chosen as the solvent for its ability to dissolve the starting material and its miscibility with the aqueous reagent. The reaction is run at 0 °C to control the exotherm.
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-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.
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Trustworthiness: TLC provides a reliable, real-time check on the reaction's status, preventing premature workup and ensuring maximum conversion.
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Workup and Isolation: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. b. Dilute the remaining aqueous residue with cold deionized water (20 mL/g). This will precipitate the product. c. Filter the resulting solid using a Büchner funnel and wash thoroughly with cold water (3 x 10 mL/g) to remove excess ammonia and ammonium salts. d. Dry the crude product under vacuum at 40-50 °C to a constant weight.
Detailed Experimental Protocol: Purification
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Recrystallization: Dissolve the crude solid in a minimum amount of hot methanol.
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Expertise & Experience: Methanol is an excellent solvent for sulfonamides, typically providing good solubility at high temperatures and poor solubility at low temperatures, which is ideal for recrystallization.
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Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator for at least 4 hours to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry under vacuum.
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Trustworthiness: The purity of the final compound should be assessed by melting point analysis and confirmed by NMR spectroscopy. A sharp melting point close to the predicted range indicates high purity.
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Spectroscopic Analysis and Characterization
The structural identity and purity of synthesized 5-Ethylthiophene-2-sulfonamide can be unequivocally confirmed using standard spectroscopic techniques. The following table summarizes the predicted key signals.
| Technique | Functional Group | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | Sulfonamide (-SO₂NH₂ ) | δ 7.2-7.5 ppm (broad singlet, 2H) | Exchangeable protons, characteristic region for primary sulfonamides. |
| Thiophene (-CH =) | δ 7.6-7.7 ppm (d, 1H, J≈4 Hz) | Proton at C3, deshielded by adjacent sulfonamide group. | |
| Thiophene (-CH =) | δ 6.9-7.0 ppm (d, 1H, J≈4 Hz) | Proton at C4, coupled to C3 proton. | |
| Ethyl (-CH₂ CH₃) | δ 2.8-2.9 ppm (q, 2H, J≈7.5 Hz) | Methylene protons adjacent to the thiophene ring. | |
| Ethyl (-CH₂CH₃ ) | δ 1.3-1.4 ppm (t, 3H, J≈7.5 Hz) | Methyl protons of the ethyl group. | |
| ¹³C NMR | Thiophene (-C -SO₂) | δ 142-144 ppm | Quaternary carbon attached to the electron-withdrawing sulfonamide. |
| Thiophene (-C -Et) | δ 155-157 ppm | Quaternary carbon attached to the ethyl group. | |
| Thiophene (-C H=) | δ 127-129 ppm | Aromatic methine carbons of the thiophene ring. | |
| Ethyl (-C H₂CH₃) | δ 23-25 ppm | Methylene carbon. | |
| Ethyl (-CH₂C H₃) | δ 15-16 ppm | Methyl carbon. | |
| FT-IR | N-H Stretch | 3350-3250 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the primary sulfonamide.[5] |
| S=O Stretch | 1340-1320 & 1170-1150 cm⁻¹ | Strong, characteristic asymmetric and symmetric SO₂ stretches.[5] | |
| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | Stretching of C-H bonds on the thiophene ring. | |
| C-H Stretch (Aliphatic) | 2970-2850 cm⁻¹ | Stretching of C-H bonds in the ethyl group. | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 191 | Corresponds to the molecular weight of the compound. |
| Major Fragments | m/z 175, 162, 128, 111 | Predicted fragments corresponding to loss of -NH₂, -C₂H₅, and -SO₂NH₂. |
Pharmacological Profile and Therapeutic Potential
While 5-Ethylthiophene-2-sulfonamide itself has not been evaluated, the thiophene-2-sulfonamide scaffold is a highly privileged structure in medicinal chemistry, particularly as an inhibitor of carbonic anhydrases (CAs).[1][6]
Primary Target Hypothesis: Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[7][8]
The primary sulfonamide moiety is the quintessential zinc-binding group for CA inhibitors. It is hypothesized that 5-Ethylthiophene-2-sulfonamide acts by coordinating to the Zn²⁺ ion in the CA active site, displacing a catalytic water molecule and blocking the enzyme's function.
Caption: Sulfonamide binding to the catalytic zinc ion in the CA active site.
The thiophene ring and its 5-ethyl substituent would extend into the active site cavity, forming additional van der Waals or hydrophobic interactions that determine the inhibitor's potency and isoform selectivity. Many substituted heterocyclic sulfonamides exhibit nanomolar inhibition constants against various CA isoforms, suggesting 5-Ethylthiophene-2-sulfonamide could be a potent inhibitor.[9]
Other Potential Applications
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Antibacterial Agents: Sulfonamides are the basis of sulfa drugs, which inhibit dihydropteroate synthase in bacteria. Thiophene-based sulfonamides have also shown promise as novel antibacterial agents.[10]
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Anti-inflammatory Agents: Certain N-substituted thiophene sulfonamides have been identified as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory pathways.[11]
Safety and Handling
No specific safety data exists for 5-Ethylthiophene-2-sulfonamide. Based on its precursor and related analogs like 5-chlorothiophene-2-sulfonamide, it should be handled with appropriate care in a laboratory setting.[4]
-
Hazard Class: Predicted to be an irritant. May cause skin, eye, and respiratory irritation.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Ethylthiophene-2-sulfonamide represents a molecule of significant scientific interest, strategically positioned at the intersection of established pharmacophores. This guide has established its chemical identity, proposed a reliable synthetic pathway from a commercial starting material, and provided a comprehensive set of predicted physicochemical and spectroscopic properties to guide its characterization. Based on a wealth of data from analogous structures, its most promising therapeutic application lies in the inhibition of carbonic anhydrase isoforms, making it a valuable target for development in antiglaucoma, anticancer, and diuretic research. The detailed protocols and predictive data herein serve as a foundational resource for researchers aiming to synthesize, characterize, and explore the full therapeutic potential of this promising compound.
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